molecular formula C7H9BrN2OS B13314427 2-Amino-3-(5-bromothiophen-2-yl)propanamide

2-Amino-3-(5-bromothiophen-2-yl)propanamide

Cat. No.: B13314427
M. Wt: 249.13 g/mol
InChI Key: MFWXQOFWCJRMFG-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromothiophen-2-yl)propanamide is an organic compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol . This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to a propanamide backbone. The presence of both amino and amide functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-bromothiophen-2-yl)propanamide typically involves the bromination of thiophene followed by amination and amidation reactions. One common method includes the bromination of thiophene to form 5-bromothiophene, which is then subjected to a series of reactions to introduce the amino and amide groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-bromothiophen-2-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(5-bromothiophen-2-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-bromothiophen-2-yl)propanamide involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The amino and amide groups may also play a role in binding to biological macromolecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(5-bromothiophen-2-yl)propanamide is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

2-amino-3-(5-bromothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9BrN2OS/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11)

InChI Key

MFWXQOFWCJRMFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CC(C(=O)N)N

Origin of Product

United States

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